3-Iodo-5-methoxybenzonitrile
Description
Significance of Aryl Halides and Nitriles in Modern Organic Synthesis Research
Aryl halides, which are aromatic compounds containing one or more halogen atoms directly bonded to the aromatic ring, are fundamental building blocks in organic synthesis. wikipedia.org Their importance lies in their ability to participate in a wide array of chemical reactions, most notably cross-coupling reactions. bohrium.com These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks. bohrium.com Aryl halides are used as intermediates in the synthesis of numerous products, including pharmaceuticals, dyes, and plastics. iitk.ac.in
Nitriles, organic compounds containing a -C≡N functional group, are also of immense importance in organic synthesis. nih.gov The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, such as carboxylic acids, amines, and amides. numberanalytics.com This versatility makes nitriles valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comnumberanalytics.com They participate in a range of reactions, including cycloadditions and C-H bond functionalizations, to create diverse carbo- and heterocycles. nih.govresearchgate.net
Role of 3-Iodo-5-methoxybenzonitrile as a Key Intermediate in Complex Molecule Synthesis Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules due to the distinct reactivity of its functional groups. The iodine atom, a halogen, makes the compound an excellent substrate for cross-coupling reactions, such as the Suzuki and Heck reactions. This allows for the introduction of new aryl or alkyl groups at this position. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for molecular elaboration. numberanalytics.com The methoxy (B1213986) group, an electron-donating group, influences the reactivity of the aromatic ring and can also be a site for chemical modification. This multi-functional nature allows for a stepwise and controlled construction of intricate molecular structures. For instance, it has been used in the synthesis of tetrazine derivatives for in vivo imaging. google.com
Overview of Research Methodologies Employed in Studies Pertaining to this compound
The study and characterization of this compound and its subsequent derivatives rely on a variety of standard analytical techniques in chemical research.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the molecular structure of the compound and its derivatives. semanticscholar.org These techniques provide information about the chemical environment of the hydrogen and carbon atoms within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the nitrile (C≡N) and ether (C-O-C) groups, by detecting their characteristic vibrational frequencies. semanticscholar.org
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. nih.gov
Chromatographic Methods:
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to separate and purify this compound from reaction mixtures and to assess its purity. rsc.org
Column Chromatography: This is a common laboratory technique for the purification of the compound on a larger scale. beilstein-journals.org
Other Techniques:
X-ray Crystallography: This powerful technique can be used to determine the precise three-dimensional arrangement of atoms in a crystalline sample of the compound or its derivatives, providing definitive structural proof.
Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in the compound, which helps to confirm its empirical formula. semanticscholar.org
These methodologies are essential for confirming the identity and purity of synthesized compounds and for elucidating the structures of new molecules derived from this compound.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6INO |
|---|---|
Molecular Weight |
259.04 g/mol |
IUPAC Name |
3-iodo-5-methoxybenzonitrile |
InChI |
InChI=1S/C8H6INO/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 |
InChI Key |
YUCXQELLBPYTOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C#N)I |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 3 Iodo 5 Methoxybenzonitrile
Traditional Synthetic Routes to 3-Iodo-5-methoxybenzonitrile
Established methods for synthesizing this compound often rely on classical organic reactions, including direct electrophilic substitution and transformations involving diazonium salts. These routes are foundational in organic synthesis, though they may present challenges regarding regioselectivity and reaction conditions.
Direct Iodination Methods of Methoxybenzonitrile Precursors
The direct introduction of an iodine atom onto a methoxybenzonitrile precursor is a primary synthetic consideration. The starting material for this approach is typically 3-methoxybenzonitrile. The regiochemical outcome of the electrophilic iodination is governed by the directing effects of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is an activating, ortho, para-directing group, while the nitrile group (-CN) is a deactivating, meta-directing group.
In the case of 3-methoxybenzonitrile, the positions ortho to the methoxy group are C2 and C4, and the para position is C6. The positions meta to the nitrile group are C5 and C1 (the carbon bearing the methoxy group). The directing effects of both groups reinforce iodination at the C5 position. However, direct electrophilic iodination of arenes can sometimes lead to mixtures of isomers, necessitating harsh conditions and the use of strong oxidants. thieme-connect.com
Common reagents for direct iodination include molecular iodine (I₂) in the presence of an oxidizing agent such as nitric acid, iodic acid (HIO₃), or hydrogen peroxide (H₂O₂), often with a Lewis acid catalyst. For instance, electrophilic iodination of anisole (B1667542) using molecular iodine with sodium nitrate (B79036) in acetic acid yields the para-iodoanisole as the major product. msu.edu
Table 1: Reagents for Direct Electrophilic Iodination
| Iodine Source | Oxidizing Agent / Catalyst | Typical Conditions |
|---|---|---|
| Molecular Iodine (I₂) | Nitric Acid (HNO₃) | Acidic medium, elevated temperature |
| N-Iodosuccinimide (NIS) | Acid catalyst (e.g., H₂SO₄) | Mild conditions |
Nitrile Group Introduction via Sandmeyer-Type Reactions on Halogenated Arenes
An alternative traditional strategy involves the introduction of the nitrile group at a late stage of the synthesis, using the Sandmeyer reaction. lscollege.ac.inbyjus.com This powerful transformation converts an aryl diazonium salt into an aryl nitrile using a copper(I) cyanide catalyst. wikipedia.org The precursor for this route would be 3-iodo-5-methoxyaniline.
The synthesis proceeds in two main steps:
Diazotization: The primary aromatic amine, 3-iodo-5-methoxyaniline, is treated with nitrous acid (HNO₂) to form the corresponding diazonium salt. Nitrous acid is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. mnstate.eduorganic-chemistry.org
Cyanation: The resulting diazonium salt solution is then added to a solution of copper(I) cyanide (CuCN). wikipedia.org This reaction, a radical-nucleophilic aromatic substitution, results in the displacement of the diazonium group (-N₂⁺) by a cyanide group (-CN), releasing nitrogen gas and forming the target this compound. byjus.com
The Sandmeyer reaction is a versatile method for introducing a variety of functional groups onto an aromatic ring and is complementary to electrophilic aromatic substitution. lscollege.ac.inwikipedia.org
Halogen-Dance and Rearrangement Strategies for Isomeric Control
The halogen dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. wikipedia.orgrsc.org This rearrangement is driven by thermodynamics and can be a powerful tool for accessing isomers that are difficult to obtain through other methods. wikipedia.orgresearchgate.net The reaction typically involves deprotonation by a strong base, such as lithium diisopropylamide (LDA), to form an aryl lithium intermediate, which then facilitates the halogen migration. wikipedia.org
For the synthesis of this compound, one could hypothetically start with a different, more readily available isomer, such as 2-iodo-5-methoxybenzonitrile (B3152014) or 4-iodo-3-methoxybenzonitrile. Treatment with a strong base could induce the "dance" of the iodine atom to the thermodynamically more stable position. The rate and likelihood of the halogen dance are influenced by factors such as the choice of base, temperature, and solvent. wikipedia.org Lower temperatures often favor the halogen dance by allowing both the metalated and unmetalated species to coexist. wikipedia.org While a powerful strategy, its application requires careful optimization to control the isomerization and prevent side reactions. clockss.org
Modern and Sustainable Synthetic Approaches for this compound
Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally friendly methods. These modern approaches aim to overcome the limitations of traditional routes, such as harsh conditions, low selectivity, and the use of toxic reagents.
Transition Metal-Catalyzed Iodination Methodologies
Transition metal catalysis has emerged as a highly effective strategy for the regioselective iodination of arenes under mild conditions. thieme-connect.de Iron(III)-catalyzed methods, for example, have been developed for the rapid and highly regioselective iodination of arenes using N-iodosuccinimide (NIS) as the iodine source. acs.orgcore.ac.uk For activated arenes like anisole, the reaction with FeCl₃ and NIS can be completed in a short time, yielding predominantly the para-isomer with high efficiency. acs.orgcore.ac.uk This high regioselectivity is a significant advantage over traditional electrophilic iodination.
Palladium-catalyzed reactions have also been explored for the cyanation of aryl halides, providing a modern alternative to the Sandmeyer reaction for introducing the nitrile group. mdpi.com These cross-coupling reactions, often using potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as a non-toxic cyanide source, can proceed with high functional group tolerance.
Table 2: Comparison of Iodination Methods
| Method | Reagents | Key Advantages |
|---|---|---|
| Traditional Direct Iodination | I₂ / Oxidant | Simple reagents |
| Fe(III)-Catalyzed Iodination | NIS / FeCl₃ | High regioselectivity, mild conditions, rapid reaction. acs.orgcore.ac.uk |
Green Chemistry Principles and Environmentally Benign Synthesis of this compound
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of aromatic compounds.
For the diazotization-iodination sequence, greener alternatives to strong mineral acids have been developed. These include using solid-supported reagents like a sulfonic acid-based cation-exchange resin or employing acidic ionic liquids. thieme-connect.comorganic-chemistry.orgijcce.ac.ir Such methods can often be performed in water, a green solvent, and allow for simpler work-up procedures. thieme-connect.comrsc.org For example, a one-pot diazotization-iodination of aromatic amines can be achieved using a polymer-supported nitrite reagent and p-toluenesulfonic acid in water, followed by the addition of sodium iodide. rsc.orgresearchgate.net
Enzymatic catalysis offers another sustainable pathway. Laccase enzymes, in the presence of potassium iodide, have been used for the efficient and selective iodination of substituted phenols in aqueous buffer solutions. rsc.org If a phenolic precursor like 3-hydroxy-5-methoxybenzonitrile (B3376978) were available, this biocatalytic approach could provide an environmentally benign route to an iodinated intermediate.
Solvent-free reaction conditions, such as mechanical grinding (mechanochemistry), represent a significant advance in green synthesis. nih.govrasayanjournal.co.in The iodination of pyrimidine (B1678525) derivatives has been successfully achieved by grinding the substrate with solid iodine and silver nitrate in a mortar, avoiding the need for bulk solvents and often leading to high yields in short reaction times. nih.gov This technique could potentially be adapted for the synthesis of this compound, drastically reducing solvent waste.
Table 3: Green Synthesis Approaches
| Green Strategy | Example Application | Environmental Benefit |
|---|---|---|
| Use of Green Solvents | Diazotization-iodination in water. thieme-connect.com | Reduces use of volatile organic compounds (VOCs). |
| Biocatalysis | Laccase-catalyzed iodination of phenols. rsc.org | Mild conditions, biodegradable catalyst, aqueous medium. |
| Solvent-Free Reactions | Mechanochemical iodination via grinding. nih.gov | Eliminates solvent waste, reduces energy consumption. |
Flow Chemistry and Continuous Synthesis Techniques in Academic Research
While specific literature detailing the synthesis of this compound using flow chemistry is not abundant, the principles of continuous synthesis are widely applied to analogous transformations, offering significant advantages over traditional batch methods. researchgate.netdurham.ac.uk Flow chemistry utilizes microreactors or packed-bed reactors to perform chemical reactions in a continuous stream, providing superior control over parameters like temperature, pressure, and reaction time. durham.ac.uk This enhanced control is particularly beneficial for reactions that are highly exothermic, rapid, or involve hazardous reagents, which can be relevant in the synthesis of halogenated aromatic compounds. researchgate.netresearchgate.net
A key advantage of continuous flow systems is the improved safety profile, especially when dealing with potentially explosive intermediates like diazonium salts, which can be formed and consumed in situ without accumulation. researchgate.net For transformations involving aryl iodides, flow chemistry has been successfully employed. For instance, the hydroxylation of aryl iodides has been achieved in a continuous-flow system using a copper tube reactor, completing the reaction in minutes. researchgate.netthieme-connect.comthieme-connect.com Similarly, cross-coupling reactions, such as the Sonogashira coupling involving aryl iodides, have been efficiently performed in flow, sometimes utilizing palladium-coated tubular reactors. acs.org
Key Advantages of Flow Chemistry in Synthesizing Related Compounds:
| Advantage | Description | Relevant Transformation Example | Citation |
|---|---|---|---|
| Enhanced Safety | Minimizes the accumulation of hazardous intermediates (e.g., diazonium salts, organometallics) by generating and consuming them in small volumes continuously. | Iododeamination of aromatic amines. | researchgate.net |
| Precise Temperature Control | High surface-area-to-volume ratio in microreactors allows for efficient heat transfer, preventing thermal runaway and side reactions. | Hydroxylation of aryl iodides at high temperatures (150-165 °C). | thieme-connect.comthieme-connect.com |
| Rapid Reaction Times | Reactions can be completed in minutes or even seconds, significantly accelerating the synthesis process compared to hours in batch. | Cyanide-free nitrile synthesis via van Leusen reaction (1.5 min residence time). | rsc.org |
| Improved Selectivity & Yield | Fine-tuning of residence time and temperature allows for precise control over reaction pathways, often leading to higher yields and fewer byproducts. | Stepwise nucleophilic substitution on difluoro-benzonitriles. | nih.gov |
| Scalability | Production can be scaled up by running the flow system for longer periods, avoiding the challenges of re-optimizing batch reactors for larger scales. | Suzuki coupling scaled to produce grams of product per hour. | acs.org |
Precursors and Starting Materials for this compound Synthesis Research
One logical precursor is 3-methoxybenzonitrile , which can undergo electrophilic iodination. acs.org Another key intermediate is 3-hydroxy-5-iodobenzonitrile , which can be methylated to yield the final product. A common approach in organic synthesis involves the transformation of functional groups. For example, a precursor aldehyde, 3-iodo-5-methoxybenzaldehyde , could be converted to the nitrile. This conversion is a well-established process, often achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime, which is then dehydrated. tandfonline.comrsc.org
In more complex, multi-step syntheses, simpler and more readily available chemicals can be used. For instance, syntheses of related molecules have started from 3-bromoanisole or 1-bromo-3-methoxybenzene . amazonaws.com In such cases, the bromine can be replaced or the ring can be further functionalized before introducing the nitrile group. The Sandmeyer reaction, a classic method for introducing a nitrile group, would start from an aniline (B41778) derivative like 3-iodo-5-methoxyaniline . This amine would be converted into a diazonium salt and then reacted with a cyanide source.
The following table summarizes key precursors and their roles in potential synthetic routes to this compound based on established chemical transformations.
Interactive Data Table of Precursors and Starting Materials:
| Precursor Name | Chemical Structure | Role in Synthesis | Potential Transformation | Citation (for analogous transformation) |
|---|---|---|---|---|
| 3-Methoxybenzonitrile | C₈H₇NO | Direct precursor for iodination. | Electrophilic iodination at the C-3 position. | acs.org |
| 3-Iodo-5-methoxybenzaldehyde | C₈H₇IO₂ | Precursor for nitrile formation. | Conversion of the aldehyde group to a nitrile via an oxime intermediate. | tandfonline.comrsc.org |
| 3-Iodo-5-methoxyaniline | C₇H₈INO | Precursor for Sandmeyer reaction. | Diazotization followed by reaction with a cyanide salt (e.g., CuCN). | organic-chemistry.org |
| 1-Bromo-3-methoxybenzene | C₇H₇BrO | Starting material for multi-step synthesis. | Borylation followed by cyanation. | amazonaws.com |
| 3-Amino-5-iodo-4-methoxybenzonitrile | C₈H₇IN₂O | Structurally related compound, highlighting synthesis patterns. | Synthesis involves iodination of an amino-methoxybenzonitrile precursor. | smolecule.com |
Purification and Isolation Techniques for this compound in Research Scale
Following the chemical synthesis of this compound, a crucial step is the purification of the crude product to remove unreacted starting materials, reagents, catalysts, and byproducts. On a research scale, a combination of techniques is typically employed to achieve high purity, which is essential for accurate characterization and subsequent reactions.
The most common and effective method for purifying compounds of this nature is flash column chromatography . rsc.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. rsc.orgrsc.org A solvent system, often a mixture of a non-polar solvent like heptane (B126788) or hexanes and a more polar solvent like ethyl acetate (B1210297) (EtOAc), is used to elute the compounds from the column. rsc.orgchemrxiv.org The polarity of the eluent is often adjusted in a gradient to achieve optimal separation. diva-portal.org For instance, a gradient of 0% to 40% ethyl acetate in heptane has been used for purifying similar biaryl compounds. diva-portal.org The progress of the separation is monitored using thin-layer chromatography (TLC). rsc.org
Before chromatographic purification, a standard aqueous workup is almost always performed. This involves transferring the reaction mixture to a separatory funnel and washing it with various aqueous solutions. Common washing steps include:
Water or Brine (saturated NaCl solution): To remove water-soluble impurities and salts.
Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any acidic residues.
Saturated Sodium Thiosulfate (B1220275) (Na₂S₂O₃) or Sodium Sulfite (Na₂SO₃) solution: Specifically used to quench and remove excess iodine from the organic phase. nih.gov
Dilute Acid (e.g., HCl): To remove basic impurities. nih.gov
After the aqueous workup, the organic layer containing the product is dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. rsc.orgnih.gov
Finally, recrystallization can be used as a final polishing step or as an alternative to chromatography if the product is a solid with suitable solubility properties. This involves dissolving the crude solid in a minimum amount of a hot solvent (or solvent mixture) and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. A mixture of methanol (B129727) and water is a common system for recrystallizing polar organic solids.
Summary of Purification and Isolation Techniques:
| Technique | Purpose | Typical Reagents/Setup | Citation |
|---|---|---|---|
| Aqueous Workup / Extraction | Initial removal of water-soluble impurities, acids, bases, and salts. | Separatory funnel, organic solvent (e.g., EtOAc, CH₂Cl₂), water, brine, NaHCO₃, HCl. | nih.gov |
| Quenching | Removal of specific reactive reagents, particularly excess iodine. | Aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). | nih.gov |
| Drying | Removal of residual water from the organic solvent after extraction. | Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). | rsc.org |
| Solvent Removal | Concentration of the product by evaporating the solvent. | Rotary evaporator under reduced pressure. | nih.gov |
| Flash Column Chromatography | Primary method for separating the target compound from byproducts and unreacted materials. | Silica gel column, eluent (e.g., Heptane/Ethyl Acetate mixture). | amazonaws.comrsc.orgchemrxiv.orgdiva-portal.org |
| Recrystallization | Final purification of a solid product to achieve high purity. | Solvent or solvent pair (e.g., Methanol/Water) in which the compound has high solubility when hot and low solubility when cold. |
Chemical Reactivity and Transformation Pathways of 3 Iodo 5 Methoxybenzonitrile
Reactivity of the Aryl Iodide Moiety in 3-Iodo-5-methoxybenzonitrile
The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the aryl iodide moiety the primary site for a variety of transformations, particularly in the realm of metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.netrsc.org The high reactivity of the C-I bond in this compound makes it an excellent substrate for these transformations. tcichemicals.com
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. tcichemicals.comlibretexts.org For this compound, a Suzuki-Miyaura reaction would result in the formation of a biaryl compound. The catalytic cycle generally involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the product and regenerate the catalyst. libretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. tcichemicals.com
Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane). wikipedia.orglibretexts.org This method is valued for its ability to tolerate a wide range of functional groups, and the organostannane reagents are stable to air and moisture. wikipedia.orglibretexts.org The mechanism is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org A significant drawback is the high toxicity of the organotin reagents. wikipedia.org
Sonogashira Coupling: This reaction is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It uniquely employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne under Sonogashira conditions would yield a substituted arylalkyne. The process is valued for its mild reaction conditions, often being carried out at room temperature. wikipedia.org
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org The reaction requires a palladium catalyst and a base. wikipedia.org A key feature of the Heck reaction is its excellent trans selectivity. organic-chemistry.org The mechanism involves oxidative addition of the aryl iodide to the palladium catalyst, followed by migratory insertion of the alkene, β-hydride elimination, and reductive elimination. nih.gov
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboronic acid/ester | Pd(0) catalyst + Base | Biaryl |
| Stille | Organostannane | Pd(0) catalyst | Biaryl, Vinylarene |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst + Cu(I) co-catalyst + Base | Arylalkyne |
| Heck | Alkene | Pd(0) catalyst + Base | Substituted Alkene |
While palladium catalysts are prevalent, nickel-based catalysts have emerged as a cost-effective and powerful alternative for cross-coupling reactions. Nickel catalysts can facilitate couplings of aryl halides and are particularly effective for less reactive electrophiles. Given the high reactivity of aryl iodides, this compound would be a suitable substrate for nickel-catalyzed versions of reactions like the Suzuki-Miyaura and Sonogashira couplings. These reactions often proceed via similar mechanistic pathways involving oxidative addition, transmetalation, and reductive elimination.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
In this compound, the electron-withdrawing nitrile group (-CN) is meta to the iodine atom, and the methoxy (B1213986) group (-OCH₃) is an electron-donating group. This substitution pattern does not provide the necessary resonance stabilization for the Meisenheimer intermediate. libretexts.org Consequently, this compound is expected to be relatively unreactive towards traditional SNAr reactions. Substitution would likely require harsh conditions or the use of extremely strong nucleophiles. youtube.com
The carbon-iodine bond can be cleaved through reductive dehalogenation, replacing the iodine atom with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This reaction effectively reduces the aryl halide to the corresponding arene. Alternatively, organometallic reagents like Grignard or organolithium reagents can be reacted with a proton source, such as water, to achieve dehalogenation. libretexts.org
The aryl iodide functionality allows for the straightforward preparation of highly reactive organometallic intermediates.
Grignard Reagents: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), would yield the corresponding Grignard reagent, (3-cyano-5-methoxyphenyl)magnesium iodide. adichemistry.commnstate.edu Grignard reagents are powerful nucleophiles and strong bases that react with a wide range of electrophiles, including carbonyl compounds. libretexts.orgmnstate.edu
Organolithium Reagents: Organolithium reagents can be prepared from aryl iodides via a lithium-halogen exchange reaction. wikipedia.org This involves treating this compound with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgscribd.com This reaction is typically very fast. wikipedia.org The resulting (3-cyano-5-methoxyphenyl)lithium is a highly reactive species, functioning as a potent nucleophile and a very strong base. sigmaaldrich.comyoutube.com
| Reagent Type | Preparation Method | Reactivity |
| Grignard Reagent | Reaction with Magnesium (Mg) metal in anhydrous ether. adichemistry.com | Strong nucleophile, strong base. mnstate.edu |
| Organolithium Reagent | Lithium-halogen exchange with an alkyllithium reagent (e.g., n-BuLi) at low temperature. wikipedia.org | Very strong nucleophile, very strong base. sigmaaldrich.comyoutube.com |
Reactivity of the Methoxy Group in this compound
The methoxy group (-OCH₃) is an aryl methyl ether, a functionality that is generally stable but can undergo cleavage under specific, often harsh, conditions.
The conversion of the methoxy group to a hydroxyl group (demethylation) is a crucial transformation, as it unmasks a phenolic functionality that can dramatically alter the molecule's properties and subsequent reactivity.
Boron Tribromide (BBr₃) : The most common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide. nih.govresearchgate.netmdma.chcommonorganicchemistry.com The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to room temperature). commonorganicchemistry.com The mechanism involves the formation of a Lewis acid-base complex between the ether oxygen and BBr₃, followed by the nucleophilic attack of a bromide ion on the methyl group in an Sₙ2 fashion, releasing methyl bromide and forming an aryloxy-dibromoborane intermediate. mdma.ch Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding phenol, 3-hydroxy-5-iodobenzonitrile. mdma.ch This method is highly effective and generally provides clean conversion without affecting other functional groups like the iodo or nitrile substituents. mdma.ch
The resulting phenolic group significantly increases the acidity of the molecule and provides a new site for reactions such as O-alkylation, acylation, or electrophilic aromatic substitution, for which the hydroxyl group is a potent activating director.
Ether Cleavage with Strong Acids : Aryl methyl ethers can also be cleaved by treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comyoutube.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl carbon via an Sₙ2 mechanism to produce methyl halide and the phenol. masterorganicchemistry.comlibretexts.org Cleavage of the aryl C-O bond does not occur because sp²-hybridized carbons are resistant to Sₙ2 attack. masterorganicchemistry.com
Transalkylation : This reaction involves the transfer of an alkyl group from one molecule to another. In the context of this compound, this would typically involve the transfer of the methyl group from the methoxy substituent to another aromatic ring. Such reactions are common in petrochemical processes and are often catalyzed by solid acids like zeolites at high temperatures. wikipedia.orgtaylorandfrancis.com For instance, studies using anisole (B1667542) as a model compound show that in the presence of an acid catalyst, two molecules of anisole can disproportionate to form phenol and methylanisole (cresol). ou.eduou.edu This pathway suggests that under appropriate catalytic conditions, this compound could potentially undergo self-transalkylation or transalkylation with another aromatic species.
| Reaction Type | Typical Reagents | Product | Mechanism |
|---|---|---|---|
| Demethylation | BBr₃ | 3-Hydroxy-5-iodobenzonitrile | Lewis acid complexation followed by Sₙ2 |
| Ether Cleavage | HBr or HI (reflux) | 3-Hydroxy-5-iodobenzonitrile | Protonation followed by Sₙ2 |
| Transalkylation | Zeolite catalyst, high temp. | 3-Hydroxy-5-iodobenzonitrile + Methylated aromatics | Acid-catalyzed alkyl group transfer |
Electrophilic Aromatic Substitution on this compound Derivatives
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. The outcome of such reactions on a substituted benzene (B151609) ring is determined by the nature of the substituents already present. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions (ortho, meta, or para).
In the case of this compound, the directing effects of the three substituents must be considered collectively. The methoxy group (-OCH₃) is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orguomustansiriyah.edu.iq The iodine atom (-I) is a weakly deactivating group but is also an ortho, para-director, a common characteristic of halogens. libretexts.org Conversely, the nitrile group (-CN) is a deactivating group and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects. fiveable.me
When multiple substituents are present on a benzene ring, the position of electrophilic attack is generally controlled by the most powerful activating group. masterorganicchemistry.com In this compound, the methoxy group is the strongest activating group and will therefore have the dominant directing influence. The methoxy group at position 5 directs incoming electrophiles to the ortho positions (positions 4 and 6) and the para position (position 2).
The directing effects of the other two substituents will either reinforce or oppose this primary influence. The iodo group at position 3 directs to its ortho positions (2 and 4) and its para position (6). The nitrile group at position 1 directs to its meta positions (3 and 5), which are already substituted.
A consolidated analysis of these directing effects suggests that the most likely positions for electrophilic attack are positions 2, 4, and 6, as these are activated by the methoxy group and, to a lesser extent, the iodo group. Position 4 is ortho to the methoxy group and the iodo group. Position 6 is ortho to the methoxy group and para to the iodo group. Position 2 is para to the methoxy group and ortho to the iodo group. Steric hindrance from the existing substituents may also play a role in determining the final product distribution, potentially favoring substitution at the less hindered positions. masterorganicchemistry.com
| Position | Directing Effect of -OCH₃ (at C5) | Directing Effect of -I (at C3) | Directing Effect of -CN (at C1) | Overall Predicted Reactivity |
| 2 | Para (Activating) | Ortho (Deactivating) | Ortho (Deactivating) | Favorable |
| 4 | Ortho (Activating) | Ortho (Deactivating) | Para (Deactivating) | Favorable |
| 6 | Ortho (Activating) | Para (Deactivating) | Meta (Deactivating) | Favorable |
Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution on this compound
Radical Reactions and Photochemical Transformations of this compound
The presence of a carbon-iodine bond in this compound opens up pathways for radical and photochemical reactions. Aryl iodides are known to be susceptible to homolytic cleavage of the C-I bond upon exposure to ultraviolet (UV) light or in the presence of radical initiators. wikipedia.org This cleavage generates an aryl radical, which is a highly reactive intermediate capable of participating in a variety of transformations.
One common photochemical reaction of aryl iodides is reductive deiodination, where the aryl radical abstracts a hydrogen atom from a hydrogen donor, leading to the replacement of the iodine atom with a hydrogen atom. Other potential transformations of the aryl radical derived from this compound include reactions with various radical traps, such as alkenes or other unsaturated systems, to form new carbon-carbon bonds.
Furthermore, aryl radicals can be involved in substitution reactions. For instance, radical-nucleophilic aromatic substitution (SRN1) is a possible pathway where the aryl radical reacts with a nucleophile to form a radical anion, which then loses an electron to propagate the chain reaction.
Recent research has also highlighted the use of photochemical methods for the conversion of aryl iodides into other functional groups. For example, copper-mediated fluorination of aryl iodides can proceed via photochemically generated aryl radical intermediates. It is plausible that this compound could undergo similar transformations.
| Reaction Type | Reagents/Conditions | Expected Product Type |
| Photochemical Deiodination | UV light, hydrogen donor (e.g., isopropanol) | 3-Methoxybenzonitrile |
| Radical Cyclization | Radical initiator, intramolecular alkene | Fused heterocyclic system |
| Radical Substitution | Nucleophile, radical initiator/UV light | Substitution of iodine with the nucleophile |
| Photochemical Fluorination | UV light, Cu(I)/Cu(II) salts, AgF | 3-Fluoro-5-methoxybenzonitrile |
Table 2: Potential Radical and Photochemical Transformations of this compound
These radical and photochemical reactions provide alternative synthetic routes for the functionalization of the this compound scaffold, complementing the more traditional ionic reaction pathways. The specific outcomes of these reactions would depend on the reaction conditions, including the wavelength of light used, the nature of the solvent, and the presence of other reagents.
Derivatization and Structural Modification of the 3 Iodo 5 Methoxybenzonitrile Framework
Synthesis of Substituted 3-Iodo-5-methoxybenzonitrile Analogues
The reactivity of the iodine substituent in this compound makes it a prime target for a variety of cross-coupling reactions, enabling the introduction of additional functional groups and the extension of the aromatic system.
Introduction of Additional Functional Groups via Directed Functionalization
The carbon-iodine bond in this compound is a key site for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. These reactions allow for the direct attachment of a wide range of functional groups to the aromatic ring.
Suzuki-Miyaura Coupling: This reaction is a cornerstone for the synthesis of biaryl compounds. While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available literature, the general applicability of this reaction to aryl iodides is well-established. In a typical Suzuki-Miyaura coupling, the aryl iodide is reacted with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the synthesis of a variety of 3-aryl-5-methoxybenzonitrile derivatives. The reactivity of aryl halides in this coupling generally follows the trend I > Br > Cl, making this compound an excellent substrate.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. This would yield 3-alkynyl-5-methoxybenzonitrile analogues, which are valuable intermediates for the synthesis of more complex molecules, including conjugated systems and heterocycles. The reaction is typically carried out under mild conditions.
Heck Reaction: The Heck reaction provides a method for the alkenylation of aryl halides. wikipedia.orgresearchgate.net In this process, this compound would be reacted with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgresearchgate.net This reaction is a powerful tool for creating carbon-carbon bonds and introducing vinyl groups, which can be further functionalized. wikipedia.orgresearchgate.net
Buchwald-Hartwig Amination: For the introduction of nitrogen-based functional groups, the Buchwald-Hartwig amination is a key transformation. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine to form a C-N bond. wikipedia.orglibretexts.org This would allow for the synthesis of a wide array of 3-amino-5-methoxybenzonitrile derivatives, which are important substructures in many biologically active compounds. wikipedia.orglibretexts.org
A hypothetical reaction scheme illustrating these transformations is presented below:
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Class |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Aryl-5-methoxybenzonitriles |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-5-methoxybenzonitriles |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | 3-Alkenyl-5-methoxybenzonitriles |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base | 3-Amino-5-methoxybenzonitriles |
Modifications at the Aromatic Ring System for Extended Conjugation
The introduction of aryl and vinyl groups through Suzuki and Heck reactions, respectively, directly leads to the formation of extended π-conjugated systems. These modifications are of significant interest in materials science for the development of organic electronics and optoelectronic devices. The synthesis of biaryl compounds from this compound would create molecules with altered electronic and photophysical properties compared to the parent compound. Similarly, the introduction of unsaturated carbon chains via Sonogashira and Heck couplings extends the conjugation, which can influence the molecule's absorption and emission spectra.
Creation of Complex Molecular Architectures Utilizing this compound as a Scaffold
This compound is an excellent building block for the synthesis of more complex and polyfunctional molecules. Its defined substitution pattern allows for a programmed and sequential introduction of different molecular fragments. For instance, a Suzuki coupling at the iodine position could be followed by a chemical transformation of the nitrile group, such as hydrolysis to a carboxylic acid or reduction to an amine. This orthogonality of reactivity makes it a valuable starting material in multi-step syntheses.
Research into the synthesis of bioactive molecules often utilizes such scaffolds to explore structure-activity relationships. While direct examples of the use of this compound in the total synthesis of natural products or pharmaceuticals are not readily found in the literature, its potential as a versatile intermediate is clear. The ability to introduce diverse substituents through the aforementioned cross-coupling reactions allows for the generation of libraries of compounds for biological screening.
Stereoselective Transformations and Chiral Derivatization Strategies
The this compound molecule itself is achiral. Therefore, the introduction of chirality would depend on the nature of the reactants or catalysts used in its derivatization.
In the context of the cross-coupling reactions discussed, if the coupling partner (e.g., the alkene in a Heck reaction or the amine in a Buchwald-Hartwig amination) is chiral, the resulting product will also be chiral.
Furthermore, asymmetric catalysis could be employed to introduce stereocenters. For example, an asymmetric Heck reaction, using a chiral phosphine ligand for the palladium catalyst, could potentially lead to the formation of a chiral product if the reaction creates a new stereocenter. However, the applicability of such strategies would be highly dependent on the specific reaction and substrate.
Currently, there is a lack of specific research in the scientific literature detailing stereoselective transformations or chiral derivatization strategies directly involving this compound. The development of such methodologies would further enhance the utility of this versatile building block in the synthesis of enantiomerically pure complex molecules.
Applications of 3 Iodo 5 Methoxybenzonitrile As a Synthetic Precursor and Building Block in Research
Utilization in the Synthesis of Heterocyclic Compounds (e.g., Indazoles, Selenazoles)
The substituted benzonitrile framework of 3-Iodo-5-methoxybenzonitrile is a valuable starting point for the assembly of various heterocyclic rings. The presence of the iodine atom is particularly advantageous for forming carbon-carbon and carbon-heteroatom bonds through well-established coupling methodologies.
Indazoles: The synthesis of substituted indazoles often relies on palladium-catalyzed cross-coupling reactions where an iodo-precursor is key. google.com For instance, a synthetic route analogous to that used for other methoxy-substituted indazoles can be employed. nih.gov The process would involve the transformation of the nitrile group and subsequent cyclization. A crucial step is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which allows for the introduction of aryl or vinyl groups at the position of the iodine atom. ijcrt.orgnih.gov Research has demonstrated the successful C-3 vinylation of unprotected 3-iodoindazoles using Suzuki cross-coupling with pinacol vinyl boronate under microwave irradiation, a method that could be adapted for derivatives originating from this compound. mdpi.com This approach provides a direct and selective route to complex indazoles, which are significant pharmacophores in drug discovery. nih.govijcrt.org
Selenazoles and Other Selenacycles: While specific examples starting directly from this compound are not prominent, the synthesis of selenium-containing heterocycles often involves the reaction of selenium nucleophiles or electrophiles with functionalized acyclic or aromatic precursors. researchgate.net The reactivity of the iodo and nitrile groups on the benzonitrile ring presents potential pathways for constructing selenophenes or selenazoles. For example, methods for the C–H selenation of indoles using bismuth reagents as catalysts highlight modern approaches to forming C-Se bonds, which could be conceptually applied in building more complex selenium heterocycles from appropriately functionalized precursors derived from this compound. researchgate.net
| Heterocyclic System | Key Synthetic Strategy | Role of Precursor | Relevant Reaction |
| Indazoles | Cyclization and subsequent functionalization | Provides the core benzene (B151609) ring and a handle for C-C bond formation. | Suzuki-Miyaura Cross-Coupling nih.govijcrt.orgnih.gov |
| Selenazoles | Cyclization involving a selenium reagent | Potential starting material for multi-step synthesis. | C-Se bond formation reactions researchgate.net |
Role in the Construction of Advanced Organic Materials Research
The unique electronic and structural features of this compound make it an attractive building block for a variety of advanced organic materials, from pigments to polymers.
Azo dyes, which contain the characteristic -N=N- functional group, represent the largest class of synthetic colorants used in various industries. nih.gov The synthesis of these dyes typically involves a diazotization-coupling reaction sequence. nih.govunb.ca this compound can serve as a precursor for azo dyes following a two-step process. First, the nitrile group is reduced to an aminomethyl group or converted to an aniline (B41778) derivative. This resulting aromatic amine can then be treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt. This reactive intermediate subsequently undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component, such as a phenol or an aniline, to yield a highly conjugated azo dye. nih.gov The substituents on the benzonitrile ring (iodo and methoxy (B1213986) groups) would influence the final color and properties of the dye. nih.gov
The rigid structure of the benzonitrile ring and the reactive nature of the C-I bond are ideal for creating polymers and liquid crystals.
Polymeric Materials: The iodine atom on this compound is a prime functional group for palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Heck reactions. cetjournal.itcetjournal.it These reactions are fundamental in polymer chemistry for forming carbon-carbon bonds. Specifically, Sonogashira coupling, which joins an aryl halide with a terminal alkyne, can be used to synthesize conjugated polymers. unh.eduresearchgate.netdntb.gov.ua By using this compound as a monomer in polycondensation reactions, researchers can create polymers with precisely defined structures and functionalities, suitable for applications in electronics and materials science. unh.edu
Liquid Crystals: Molecules that exhibit liquid crystalline phases typically possess a rigid core and flexible terminal groups. researchgate.netnih.gov Benzonitrile derivatives are widely used as core structures in the design of calamitic (rod-shaped) liquid crystals due to their linearity and strong dipole moment. mdpi.com The 1,3,5-substitution pattern of this compound can also be used to create bent-core (banana-shaped) liquid crystals. ajchem-a.com The iodo-group serves as a convenient point for elaboration, allowing for the attachment of other aromatic rings via Suzuki coupling to extend the rigid core and promote mesophase formation. researchgate.netresearchgate.net
| Material Type | Synthetic Role of Precursor | Key Reaction Type |
| Organic Dyes | Intermediate for Azo Dye Synthesis | Diazotization-Coupling nih.gov |
| Conjugated Polymers | Monomer for Polycondensation | Sonogashira or Suzuki Coupling cetjournal.itunh.edu |
| Liquid Crystals | Core unit and building block for mesogen elongation | Suzuki Coupling researchgate.netresearchgate.net |
The electronic properties of the benzonitrile moiety make it a useful component in molecules designed for chemical sensing. mdpi.com The nitrile group is strongly electron-withdrawing, and its electronic character can be further tuned by the methoxy (electron-donating) and iodo (electron-withdrawing/polarizable) groups. This electronic modulation is critical for designing molecules that can interact with specific analytes and produce a measurable signal.
For example, benzonitrile derivatives have been incorporated into systems for the electrochemical detection of various species. rsc.org Furthermore, they have been used as the core of colorimetric probes, where binding to an analyte causes a visible color change. researchgate.net this compound can be used as an intermediate to synthesize these functional molecules. The iodo group allows for its easy incorporation into larger, more complex sensor systems through cross-coupling reactions, attaching it to fluorophores, redox-active units, or specific binding sites. mdpi.com
Application in Probe Development and Chemical Biology Tool Synthesis Research
Chemical probes are small molecules used to study and manipulate biological systems. rsc.org The design of these probes often requires a modular synthesis where different components—a binding group, a linker, and a reporter tag—are joined together. mdpi.com Aromatic iodides like this compound are valuable building blocks in this context. mdpi.com
The C-I bond provides a reactive handle for palladium- or copper-mediated cross-coupling reactions. nih.gov This allows for the covalent attachment of the 3-methoxybenzonitrile unit to other parts of the probe molecule. For example, it could be coupled to a molecule that targets a specific protein or to a fluorescent tag for imaging purposes. The ability to easily form C-C, C-N, or C-S bonds makes this precursor a versatile tool for medicinal chemists and chemical biologists developing new probes to investigate biological pathways or validate drug targets. nih.gov
Use in Agrochemical Research as a Synthetic Intermediate for Candidates
Substituted benzonitriles are a known class of compounds with applications in the agrochemical industry. For example, ioxynil (3,5-diiodo-4-hydroxybenzonitrile) and bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) are well-known herbicides. Research has shown that various halogenated 4-hydroxy-benzonitrile derivatives exhibit herbicidal activity by inhibiting photosystem II. researchgate.net
Additionally, related structures have shown other biological activities. A patent has described the use of 3-iodo-4-hydroxy-5-nitrobenzonitrile as an anthelmintic agent for treating helminth infestations. google.com Given these precedents, this compound serves as a valuable intermediate for the synthesis of new agrochemical candidates. Its structure can be modified through reactions at the iodo and nitrile positions to create libraries of new compounds for screening as potential herbicides, insecticides, or fungicides.
Contribution to Medicinal Chemistry Research as a Scaffold or Precursor for Lead Compounds
This compound has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a scaffold or synthetic precursor for the development of novel lead compounds. Its utility stems from the presence of three key functional groups—iodine, methoxy, and nitrile—on a central benzene ring. This arrangement allows for sequential and regioselective chemical modifications, providing a gateway to a diverse range of complex molecular architectures with potential therapeutic applications. The iodine atom, in particular, serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, a cornerstone of modern drug discovery.
The strategic placement of the methoxy and nitrile groups further influences the electronic properties of the aromatic ring and provides additional points for chemical elaboration. Researchers have leveraged these features to synthesize targeted libraries of compounds for screening against various biological targets. The application of this compound and its close derivatives spans several therapeutic areas, including the development of agents for neurological disorders and innovative tools for in vivo imaging.
Detailed Research Findings
Detailed investigations have demonstrated the practical application of this compound and its analogs as key intermediates in the synthesis of biologically active molecules. These studies underscore the compound's role in facilitating the exploration of chemical space and the generation of novel intellectual property in the pharmaceutical sciences.
One notable area of research involves the use of a closely related derivative, 4-amino-2-chloro-3-iodo-5-methoxybenzonitrile, in the synthesis of potent antagonists for the P2X7 receptor google.com. The P2X7 receptor is an ATP-gated ion channel implicated in inflammation and pain pathways, making it an attractive target for the treatment of neuropathic pain and neurodegenerative conditions such as Alzheimer's and Huntington's disease google.com. In this context, the iodo-benzonitrile core serves as a crucial scaffold for the construction of more complex indole carboxamide derivatives. The synthesis leverages the reactivity of the functional groups on the benzonitrile ring to build the final pharmacophore, highlighting the importance of this precursor in accessing novel therapeutic agents.
Furthermore, this compound has been directly employed as a starting material in the development of advanced biomedical imaging agents. Specifically, it has been used in the synthesis of novel tetrazine compounds intended for in vivo Positron Emission Tomography (PET) imaging google.com. PET is a powerful non-invasive diagnostic tool, and the development of new imaging probes is a critical area of research. The synthesis involves the transformation of this compound into a more complex heterocyclic system, demonstrating the compound's utility beyond traditional therapeutic agent synthesis and into the realm of diagnostic tool development.
The versatility of the substituted benzonitrile scaffold is further exemplified by the use of the related compound, 4-hydroxy-3-iodo-5-methoxybenzonitrile, as a precursor in the synthesis of complex organic molecules. The presence of multiple reactive sites allows for a high degree of synthetic flexibility, enabling its use as a foundational element in the construction of diverse molecular libraries for drug discovery programs.
The following interactive data tables summarize the key research findings on the applications of this compound and its direct derivatives as synthetic precursors in medicinal chemistry.
Table 1: Application of this compound Derivatives in Lead Compound Synthesis
| Precursor Compound | Target Compound Class | Biological Target | Therapeutic Area/Application |
| 4-Amino-2-chloro-3-iodo-5-methoxybenzonitrile | Indole carboxamide derivatives | P2X7 Receptor Antagonists | Neuropathic pain, Neurodegenerative diseases |
| This compound | Tetrazine derivatives | Not Applicable (Imaging Agent) | In vivo PET Imaging |
Table 2: Role of this compound as a Synthetic Building Block
| Feature | Role in Synthesis |
| Iodine Atom | Provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity and build larger scaffolds. |
| Nitrile Group | Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. |
| Methoxy Group | Influences the electronic properties of the aromatic ring and can be a site for demethylation to a hydroxyl group, allowing for further functionalization. |
| Benzene Ring | Serves as a rigid scaffold to orient functional groups in three-dimensional space for optimal interaction with biological targets. |
These examples collectively illustrate the significant contribution of this compound and its closely related analogs to medicinal chemistry research. Its role as a versatile and strategically functionalized building block enables the efficient synthesis of novel and complex molecules, thereby accelerating the discovery and development of new therapeutic and diagnostic agents.
Computational and Theoretical Studies on 3 Iodo 5 Methoxybenzonitrile
Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-Iodo-5-methoxybenzonitrile
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. These calculations provide insights into the distribution of electrons within the molecule and its susceptibility to chemical reactions.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.comresearchgate.net A smaller gap generally suggests higher reactivity. nih.gov For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing nitrile and iodo groups are expected to influence the energies of these orbitals significantly.
Another important tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of the molecule. researchgate.net The MEP map helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.govdntb.gov.ua For this compound, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group are expected to be regions of negative potential (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms and the region around the iodine atom may exhibit positive potential (blue), indicating sites for nucleophilic attack.
Reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. mdpi.comhakon-art.comrasayanjournal.co.in These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These parameters can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in different chemical environments.
Note: The values in this table are illustrative and represent typical magnitudes that would be expected from DFT calculations.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a relatively rigid molecule like this compound, MD simulations can provide insights into its vibrational motions and interactions with solvent molecules. However, the primary application of computational methods for its structure would be conformational analysis, particularly concerning the orientation of the methoxy group.
The rotation of the methyl group of the methoxy substituent relative to the benzene (B151609) ring is a key conformational feature. While the rotation of the entire methoxy group is somewhat restricted due to steric hindrance and electronic effects, it is not entirely fixed. A potential energy surface (PES) scan can be performed by systematically rotating the C-O-C-C dihedral angle to determine the most stable conformation and the energy barriers between different rotational isomers. uni-muenchen.deresearchgate.netreadthedocs.io It is expected that the most stable conformation will have the methyl group lying in the plane of the benzene ring to maximize electronic conjugation, though slight out-of-plane orientations may also be energetically accessible.
Table 2: Predicted Conformational Properties of this compound (Illustrative)
| Conformational Parameter | Predicted Value | Significance |
|---|---|---|
| Most Stable Dihedral Angle (C-C-O-C) | ~0° or ~180° | Corresponds to a planar arrangement of the methoxy group with the aromatic ring. |
Note: The values in this table are illustrative and based on typical values for similar aromatic ethers.
Mechanistic Investigations of Reactions Involving this compound
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. For this compound, which is a versatile building block in organic synthesis, DFT calculations can be employed to study the reaction pathways of important transformations like Suzuki-Miyaura and Sonogashira cross-coupling reactions.
In a typical Suzuki-Miyaura coupling, an aryl halide reacts with a boronic acid in the presence of a palladium catalyst. nih.govresearchgate.net Computational studies can model the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. nih.gov By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the reaction's efficiency and selectivity. For this compound, the electronic effects of the methoxy and nitrile groups on the reactivity of the C-I bond towards oxidative addition would be of particular interest.
Similarly, the mechanism of the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne, can be investigated computationally. libretexts.orgresearchgate.netorganic-chemistry.org The role of the copper co-catalyst and the base in the reaction mechanism can be elucidated through DFT calculations. ijnc.irnih.gov These studies can help in optimizing reaction conditions and in designing more efficient catalytic systems.
Table 3: Predicted Energetics for a Key Step in a Hypothetical Suzuki-Miyaura Reaction of this compound (Illustrative)
| Reaction Step | Species | Relative Free Energy (kcal/mol) |
|---|---|---|
| Oxidative Addition | Reactants | 0.0 |
| Transition State | +15.2 |
Note: The values in this table are illustrative and represent a plausible energy profile for the oxidative addition step.
Prediction of Spectroscopic Parameters for this compound and its Derivatives
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the characterization of new compounds and for the interpretation of experimental spectra.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.govscm.comunits.it These calculations can help in the assignment of complex NMR spectra and in confirming the structure of reaction products. The predicted chemical shifts for the aromatic protons and carbons of this compound would be influenced by the electronic effects of the iodo, methoxy, and nitrile substituents.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies. nih.gov These calculations predict the positions and intensities of the vibrational bands, which correspond to specific molecular motions such as stretching and bending of bonds. Comparing the calculated spectra with experimental data can aid in the structural elucidation of the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. mdpi.comresearchgate.netrsc.org These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For this compound, the electronic transitions are expected to be of π → π* character, and the positions of the absorption bands would be sensitive to the nature of the substituents on the benzene ring.
Table 4: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (aromatic protons) | 7.0 - 7.8 ppm |
| ¹³C NMR | Chemical Shift (aromatic carbons) | 90 - 160 ppm |
| IR | C≡N stretch | ~2230 cm⁻¹ |
| C-O stretch | ~1250 cm⁻¹ |
Note: The values in this table are illustrative and based on typical spectral data for substituted benzonitriles.
Rational Design of Derivatives Using Computational Methods
Computational chemistry plays a pivotal role in the rational design of new molecules with desired properties. By starting with the core structure of this compound, new derivatives can be designed in silico by modifying the substituents on the aromatic ring.
For example, if the goal is to develop a derivative with a smaller HOMO-LUMO gap for applications in organic electronics, different electron-donating or electron-withdrawing groups can be introduced at various positions on the ring. The electronic properties of these virtual compounds can then be calculated to predict which modifications would lead to the desired outcome. This computational screening approach can significantly reduce the time and resources required for experimental synthesis and testing by prioritizing the most promising candidates.
Furthermore, if this compound is a lead compound in drug discovery, computational methods like molecular docking and molecular dynamics can be used to design derivatives with improved binding affinity to a specific biological target. nih.gov By understanding the structure-activity relationships through computational modeling, medicinal chemists can make more informed decisions in the design of new and more potent therapeutic agents.
Analytical and Spectroscopic Methodologies in Research on 3 Iodo 5 Methoxybenzonitrile
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 3-Iodo-5-methoxybenzonitrile, providing unambiguous information about the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The substitution pattern (1,3,5-trisubstituted) dictates the multiplicity of the aromatic signals. The three aromatic protons will appear as three distinct signals, likely in the range of 7.0-8.0 ppm, with their specific chemical shifts influenced by the deshielding effect of the iodine atom and the nitrile group, and the shielding effect of the methoxy group. The methoxy group protons will appear as a sharp singlet, typically around 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic region will display six signals, with the carbon attached to the iodine atom (C-I) showing a significantly upfield shift due to the heavy atom effect. The carbon attached to the methoxy group (C-O) and the nitrile group (C-CN) will be downfield. The nitrile carbon itself is expected to resonate in the range of 115-125 ppm, while the methoxy carbon will appear around 55-60 ppm. researchgate.net
2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons, helping to confirm their relative positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound
| Atom | ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| Aromatic H-2 | Predicted: ~7.5 (t) | Predicted: ~125 |
| Aromatic H-4 | Predicted: ~7.3 (t) | Predicted: ~135 |
| Aromatic H-6 | Predicted: ~7.7 (t) | Predicted: ~140 |
| Methoxy (-OCH₃) | Predicted: ~3.9 (s) | Predicted: ~56 |
| C-1 (C-CN) | - | Predicted: ~114 |
| C-3 (C-I) | - | Predicted: ~95 |
| C-5 (C-OCH₃) | - | Predicted: ~160 |
| Cyano (-C≡N) | - | Predicted: ~118 |
| Note: These are predicted values based on substituent effects in related molecules. Actual experimental values may vary depending on the solvent and other conditions. Multiplicity: s = singlet, t = triplet (representing a meta-coupling). |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS, DART-MS)
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound and for gaining structural insights through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion (M⁺·), allowing for the unambiguous determination of the elemental formula (C₈H₆INO). The presence of iodine (¹²⁷I) is readily identifiable due to its monoisotopic nature, resulting in a distinct molecular ion peak without a complex isotope pattern from the halogen itself, unlike chlorine or bromine compounds. uni-saarland.de
Fragmentation Analysis: In electron impact (EI) ionization, the molecular ion of this compound is expected to undergo characteristic fragmentation. Key fragmentation pathways would likely include:
Loss of a methyl radical (·CH₃) from the methoxy group to form an [M-15]⁺ ion.
Loss of hydrogen cyanide (HCN) from the nitrile group, resulting in an [M-27]⁺ fragment. nih.gov
Cleavage of the carbon-iodine bond, leading to the loss of an iodine radical (·I) to form an [M-127]⁺ ion, or the formation of an I⁺ ion.
Loss of a methoxy radical (·OCH₃) to give an [M-31]⁺ ion.
Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used, where the gas chromatograph separates the compound from any impurities before it enters the mass spectrometer for analysis. rsc.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Purity Assessment
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in this compound. nih.gov The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.
Key expected vibrational frequencies include:
Nitrile (C≡N) Stretch: A sharp and intense absorption band is expected in the region of 2240–2220 cm⁻¹. spectroscopyonline.com Its position is slightly lower than in aliphatic nitriles due to conjugation with the aromatic ring. spectroscopyonline.com
Aromatic C-H Stretch: A band or series of bands will appear just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹). openstax.orgorgchemboulder.com
Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600–1450 cm⁻¹ region, which are characteristic of the benzene (B151609) ring. openstax.orgorgchemboulder.com
Methoxy (C-O) Stretch: The asymmetric C-O-C stretching of the aryl-alkyl ether is expected to produce a strong band around 1250 cm⁻¹, with a symmetric stretch appearing near 1050 cm⁻¹.
Carbon-Iodine (C-I) Stretch: The stretching vibration of the heavy C-I bond occurs at lower frequencies, typically in the 600–500 cm⁻¹ range.
C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900–675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring. orgchemboulder.com
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitrile (-C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |
| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |
| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium to Strong |
| Methoxy (-OCH₃) | Asymmetric C-O Stretch | ~1250 | Strong |
| Methoxy (-OCH₃) | Symmetric C-O Stretch | ~1050 | Medium |
| Carbon-Iodine (C-I) | Stretch | 600 - 500 | Medium to Strong |
| Aromatic C-H | Out-of-Plane Bend | 900 - 675 | Strong |
X-ray Crystallography for Solid-State Structure Determination
As of current literature, a single-crystal X-ray diffraction structure for this compound has not been publicly reported. However, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Should a suitable crystal be grown, X-ray crystallography would provide a wealth of information, including:
Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-H, C-O, C-I, C≡N) and angles within the molecule.
Molecular Conformation: The orientation of the methoxy group relative to the plane of the aromatic ring.
Intermolecular Interactions: Crucial insights into how the molecules pack in the crystal lattice. This would reveal any significant non-covalent interactions, such as π-π stacking between aromatic rings or halogen bonding (C-I···N or C-I···O interactions), which are known to influence the physical properties of materials. acs.org
Analysis of the closely related compound, 4-hydroxy-3-iodo-5-methoxybenzaldehyde, has revealed the presence of short intermolecular I···O contacts, suggesting that the iodine atom in this compound could similarly participate in halogen bonding.
Chromatographic Methods (e.g., HPLC, GC, TLC) for Purity Assessment and Reaction Monitoring in Research
Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby enabling both purity assessment and real-time monitoring of its synthesis. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for analyzing non-volatile compounds. patsnap.com For a molecule like this compound, a reversed-phase HPLC method would be most common. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase (e.g., a mixture of acetonitrile and water or methanol (B129727) and water). chromforum.org Detection is usually achieved with a UV detector, taking advantage of the compound's strong UV absorbance due to the aromatic ring. HPLC is ideal for quantifying the purity of the final product. alwsci.com
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. phenomenex.com this compound is sufficiently volatile to be analyzed by GC, often using a capillary column with a nonpolar stationary phase. alwsci.com GC is frequently used to monitor the progress of a reaction, allowing chemists to determine when the starting materials have been consumed and the product has formed. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components in a reaction mixture. rsc.org
Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and inexpensive method used for qualitative monitoring of reactions and for determining the appropriate solvent system for column chromatography purification. A spot of the reaction mixture is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The separation of spots (visualized under UV light) indicates the relative polarity of the components, allowing for a quick assessment of the reaction's progress.
Future Directions and Emerging Research Avenues for 3 Iodo 5 Methoxybenzonitrile
Development of Novel Catalytic Methods for 3-Iodo-5-methoxybenzonitrile Transformations
Future research will likely focus on moving beyond traditional cross-coupling reactions to explore a wider range of catalytic transformations. The carbon-iodine bond is a key site for such modifications. While aryl iodides are well-known precursors for reactions like Suzuki-Miyaura and Sonogashira couplings, new catalytic systems offer expanded possibilities. nih.gov For instance, gold-catalyzed C-S coupling reactions could be employed to synthesize novel aryl sulfones from this compound, a transformation that complements traditional palladium or copper catalysis. acs.org
Furthermore, the development of palladium-catalyzed direct arylation techniques presents an opportunity to form new carbon-carbon bonds by activating C-H bonds on other aromatic partners, a more atom-economical approach. researchgate.net Research into palladium-catalyzed C-H iodination using aryl iodides as mild iodinating reagents could also open up novel synthetic pathways, potentially using this compound itself as a reagent in formal metathesis reactions. chinesechemsoc.org The exploration of these and other catalytic cycles, such as those involving copper or nickel, will be crucial for diversifying the derivatives accessible from this starting material. mdpi.com
A summary of potential novel catalytic transformations is presented below:
| Catalytic System | Transformation Type | Potential Product Class |
|---|---|---|
| Gold (Au) Catalysis | C-S Coupling | Aryl Sulfones |
| Palladium (Pd) Catalysis | Direct Arylation | Biaryls, Heterobiaryls |
| Palladium (Pd) Catalysis | C-H Iodination (Metathesis) | Functionalized Aryl Iodides |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The exploration of the vast chemical space around this compound can be significantly accelerated by leveraging automated synthesis and high-throughput experimentation (HTE) platforms. mit.edu These technologies enable the rapid screening of numerous reaction parameters—such as catalysts, ligands, solvents, and temperatures—in parallel, drastically reducing the time required for reaction optimization from weeks to days. mit.edusigmaaldrich.commt.com
For this compound, an HTE workflow could be designed to:
Screen a diverse library of catalysts (e.g., palladium, copper, nickel, gold complexes) for a specific transformation, such as a cross-coupling or amination reaction.
Evaluate a matrix of ligands and additives to identify conditions that maximize yield and selectivity.
Rapidly map the substrate scope by reacting this compound with a large array of coupling partners.
Optimize reaction conditions for novel transformations discovered through the avenues described in section 8.1.
Automated platforms, which can handle everything from reagent dispensing to product purification and analysis, facilitate the creation of large libraries of derivatives for biological or material science screening. sigmaaldrich.comchemspeed.commetoree.com This approach minimizes human error and allows researchers to focus on data analysis and creative experimental design. sigmaaldrich.com
Exploration of Sustainable and Biocatalytic Approaches for Synthesis and Modification
In line with the principles of green chemistry, future research will increasingly seek sustainable methods for the synthesis and modification of this compound. Biocatalysis, which uses enzymes to perform chemical reactions, offers a promising alternative to traditional synthesis due to its high selectivity and operation under mild, environmentally friendly conditions. astrazeneca.com
Key biocatalytic avenues for exploration include:
Enzymatic Halogenation and Dehalogenation: Flavin-dependent halogenases (FDHs) are enzymes that can catalyze the site-selective halogenation of electron-rich aromatic compounds. chemrxiv.org Future work could involve engineering FDHs to either synthesize this compound from its non-iodinated precursor or to selectively modify the compound. Conversely, enzymes found in microorganisms that degrade halogenated aromatics could be harnessed for selective dehalogenation reactions. nih.govnih.gov
Cyanide-Free Nitrile Synthesis: The nitrile group is often introduced using hazardous cyanide reagents. A sustainable alternative is the use of aldoxime dehydratase (Oxd) enzymes. researchgate.netnih.gov A chemoenzymatic route could be developed where the corresponding aldehyde precursor is converted to an aldoxime and then enzymatically dehydrated to yield this compound, avoiding the use of cyanide. mdpi.com
These biocatalytic methods not only reduce environmental impact but can also provide access to novel derivatives with high stereoselectivity, which is particularly important in pharmaceutical synthesis. astrazeneca.com
Discovery of Undiscovered Reactivity Modes and Selective Functionalizations
While transformations of the iodo and nitrile groups are well-established, the aromatic ring of this compound possesses C-H bonds that represent untapped potential for functionalization. Future research will aim to discover new reactivity modes that can selectively target these positions.
Emerging strategies in organic synthesis enable the functionalization of typically inert C-H bonds. rsc.org For this compound, this could involve:
Directed Metalation: Although the methoxy (B1213986) group is a weak directing group, conditions could be developed to achieve ortho-lithiation or functionalization at the C-4 or C-6 positions. nih.gov
Palladium/Norbornene Cooperative Catalysis: This strategy, also known as the Catellani reaction, allows for the difunctionalization of aryl halides at the ipso and ortho positions. uchicago.edu Applying this to this compound could lead to the introduction of two different functional groups at the C-3 and C-2/C-4 positions in a single operation.
Site-Selective C-H Functionalization: Development of catalyst systems that can distinguish between the electronically different C-H bonds at the C-2, C-4, and C-6 positions would enable highly controlled synthesis of polysubstituted derivatives. rsc.org
The interplay between the electron-donating methoxy group and the electron-withdrawing nitrile and iodo groups creates a unique electronic landscape on the aromatic ring, which could be exploited to achieve novel, selective transformations. researchgate.net
Potential for Advanced Material Science Applications Through Derivatization
The benzonitrile scaffold is a key component in many advanced materials, particularly in the field of organic electronics. Derivatives of benzonitrile are used in the construction of molecules that exhibit Thermally Activated Delayed Fluorescence (TADF), a critical property for creating highly efficient Organic Light-Emitting Diodes (OLEDs). rsc.orgrsc.orgmatilda.science
Future research can leverage this compound as a building block to synthesize novel materials for such applications. The synthetic handles on the molecule allow for the systematic tuning of its electronic properties. acs.orgnih.gov For example, the iodine atom can be replaced with various donor or acceptor groups via cross-coupling reactions to create complex D-A (Donor-Acceptor) or D-A-D' structures, which are common motifs in TADF emitters. rsc.orgresearchgate.net The methoxy and nitrile groups also play a crucial role in modulating the energy levels of the molecule's frontier molecular orbitals. researchgate.net By creating a library of derivatives and studying their photophysical properties, it may be possible to develop new, highly efficient emitters for next-generation displays and lighting. nbinno.com
| Functional Group | Role in Material Design | Potential Modification |
| Iodine | Site for introducing diverse functional groups (donors/acceptors) | Suzuki, Buchwald-Hartwig, Sonogashira cross-coupling |
| Methoxy Group | Electron-donating group, influences HOMO energy level | Ether cleavage followed by derivatization |
| Nitrile Group | Electron-withdrawing group, influences LUMO energy level | Not typically modified in TADF materials |
Integration into Data-Driven and AI-Assisted Synthetic Design Methodologies
AI-Powered Retrosynthesis: Computer-Aided Synthesis Planning (CASP) tools use AI to predict viable synthetic pathways for a target molecule. chemical.ai By inputting a desired complex derivative of this compound, these platforms can suggest multiple, potentially novel, synthetic routes by analyzing vast reaction databases. cas.orgnih.gov This can help chemists overcome synthetic challenges and identify more efficient or cost-effective manufacturing processes. quantumzeitgeist.com
De Novo Molecular Design: Generative AI models can design entirely new molecules with optimized properties. soken.ac.jp Using this compound as a core scaffold, machine learning models can be trained to generate novel derivatives predicted to have high activity for a specific biological target or desirable properties for materials science applications. nih.govarxiv.org This scaffold-based approach ensures that the newly designed molecules are synthetically accessible while exploring novel chemical space. arxiv.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
